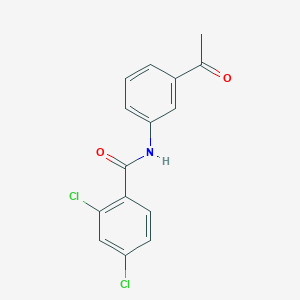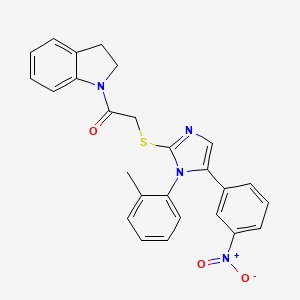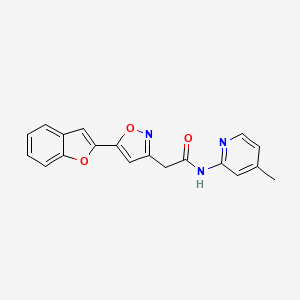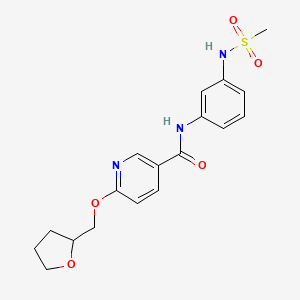
N-(3-acetylphenyl)-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2,4-dichlorobenzamide (DCBA) is an organic compound that has been studied extensively for its potential therapeutic properties. DCBA is a member of the benzamide family of compounds and is structurally similar to the widely used drug acetaminophen. DCBA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Structural and Surface Analysis
N-(3-acetylphenyl)-2,4-dichlorobenzamide has been analyzed for its structural and surface characteristics. A study by Khalid et al. (2022) focused on the compound's synthesis, confirming its structure through various spectroscopic methods. The compound exhibited significant interactions in crystal packing, influenced by hydrogen bonding and van der Waals interactions. It was also evaluated for its RNA binding, DNA groove binding capabilities, urease inhibition activity, and radical scavenging efficiency, showing notable efficacy in these areas (Khalid et al., 2022).
Crystal Structure and Reactivity
Another compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, which shares structural similarities with this compound, was synthesized and its crystal structure analyzed by Kobkeatthawin et al. (2017). The study highlighted its molecular conformation and intermolecular interactions, which play a crucial role in crystal packing (Kobkeatthawin et al., 2017).
Antimicrobial Properties
Arylsubstituted Halogen(thiocyanato)amides containing the 4-Acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activities. This research by Baranovskyi et al. (2018) indicates the potential of such compounds, including this compound, in antimicrobial applications (Baranovskyi et al., 2018).
Corrosion Inhibition
The compound 3-((3-acetylphenyl)imino)indolin-2-one, similar in structure to this compound, was studied by Al-Mosawi et al. (2020) for its ability to inhibit corrosion in mild steel. This study indicates a potential application of related compounds in corrosion inhibition (Al-Mosawi et al., 2020).
X-ray Characterization and Biological Evaluation
Tizotti et al. (2016) investigated a related compound, 1-(4-amidophenyl)-3-(4-acetylphenyl)triazene, through X-ray characterization and evaluated its antibacterial and cytotoxic activities. This research underlines the potential of structurally similar compounds in medicinal chemistry (Tizotti et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENSOXGXSFVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)



![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

